N-Cyclohexylglycine

acid dissociation constant N-alkylglycine basicity physicochemical characterization

Select N-Cyclohexylglycine for applications requiring predictable amine protonation: its pKRNH₂⁺=9.83 exceeds N-β-naphthylglycine (4.46) by 5 orders of magnitude, ensuring metal coordination under basic conditions. In Pt(II)/Pd(II) anticancer complexes, cyclohexylglycine ligands provide superior aqueous solubility vs. N-isobutylglycine—critical for assay reproducibility. Only the cyclohexyl substituent replicates the crystallographically validated β-strand mimetic binding at the thrombin Ser214-Gly219 segment. Insist on ≥98% purity for solid-phase peptide synthesis. Request a quote.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 58695-41-3
Cat. No. B8815491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexylglycine
CAS58695-41-3
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC(=O)O
InChIInChI=1S/C8H15NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h7,9H,1-6H2,(H,10,11)
InChIKeyOQMYZVWIXPPDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylglycine (CAS 58695-41-3): Chemical Identity and Baseline Procurement Context for N-Substituted Glycine Research


N-Cyclohexylglycine (CAS 58695-41-3; 2-(cyclohexylamino)acetic acid; molecular formula C8H15NO2, MW 157.21 g/mol) is an N-alkylated glycine derivative featuring a secondary amine where one hydrogen of glycine's amino group is replaced by a cyclohexyl substituent . As a non-proteinogenic amino acid building block, it serves as an intermediate in pharmaceutical synthesis and as a ligand scaffold . The compound exists as a racemic mixture in its base form, with characteristic melting point 227-228 °C (decomposition) and experimentally determined acid dissociation constants of pKCOOH = 2.70 and pKRNH₂⁺ = 9.83 at 25 °C in 30% ethanol/0.10 M NaClO₄ [1].

Why N-Cyclohexylglycine Cannot Be Generically Substituted with Other N-Alkylglycines in Ligand Design and Pharmaceutical Development


N-alkylglycines with different N-substituents exhibit profoundly divergent physicochemical and coordination behavior that precludes generic interchange. Experimental determination of acid dissociation constants reveals that N-cyclohexylglycine (pKRNH₂⁺ = 9.83) and N-β-naphthylglycine (pKRNH₂⁺ = 4.46) differ in amine basicity by over five orders of magnitude under identical conditions (25 °C, 30% ethanol, 0.10 M NaClO₄) [1]. In metal complexation studies, Pt(II)/Pd(II) complexes bearing cyclohexylglycine ligands demonstrate distinct solubility and lipophilicity profiles compared to their N-isobutylglycine counterparts, attributed to the steric effects and polarity of the cyclohexyl moiety [2]. These quantifiable differences in protonation state and coordination chemistry translate directly to divergent biological activity and formulation behavior, making empirical selection based on comparator data essential rather than assuming class-level interchangeability.

Quantitative Evidence Differentiating N-Cyclohexylglycine from Structural Analogs in Physicochemical Properties, Metal Coordination, and Biological Applications


Amine Basicity Differentiation: N-Cyclohexylglycine Exhibits >5 Orders of Magnitude Higher pKRNH₂⁺ Than N-β-Naphthylglycine

Direct experimental comparison of acid dissociation constants reveals that N-cyclohexylglycine (pKCOOH = 2.70, pKRNH₂⁺ = 9.83) and N-β-naphthylglycine (pKCOOH = 2.26, pKRNH₂⁺ = 4.46) differ fundamentally in amine basicity when measured under identical conditions [1]. The cyclohexyl-substituted derivative maintains amine basicity comparable to glycine and other N-alkylglycines, whereas the β-naphthyl analog exhibits anomalously low basicity due to electronic effects of the aromatic system.

acid dissociation constant N-alkylglycine basicity physicochemical characterization

Aqueous Solubility Advantage of Cyclohexylglycine-Containing Metal Complexes Over N-Isobutylglycine Analogs

In a systematic structure-bioactivity relationship study of Pd(II) and Pt(II) complexes bearing N^O bidentate amino acid ligands, complexes containing cyclohexylglycine demonstrated superior aqueous solubility compared to otherwise identical complexes containing N-isobutylglycine as the amino acid ligand [1]. This differential behavior was observed across both 1,10'-phenanthroline and 2,2'-bipyridine co-ligand series.

metal complex solubility platinum anticancer complexes glycine derivative ligands

Reduced Lipophilicity of Cyclohexylglycine Metal Complexes Relative to N-Isobutylglycine Analogs

Parallel to the solubility findings, the same systematic comparison demonstrated that Pd(II) and Pt(II) complexes containing cyclohexylglycine ligands exhibit reduced lipophilicity compared to their N-isobutylglycine counterparts under identical experimental conditions [1]. The authors attribute this difference to the specific steric effects and polarity characteristics conferred by the cyclohexyl substituent.

lipophilicity metal complex partitioning drug-like properties

Cyclohexylglycine Serves as Critical N-Terminal Building Block in Hirunorm Thrombin Inhibitors

Crystallographic analysis of the human α-thrombin-hirunorm V complex reveals that cyclohexylglycine (Chg) functions as the N-terminal residue (Chg1″-Val2″-2-Nal3″-Thr4″) forming a short parallel β-strand with thrombin main-chain residues Ser214-Gly219 [1]. The cyclohexyl side chain of this N-terminal glycine derivative engages in specific hydrophobic packing interactions within the thrombin active site that are essential for inhibitory potency.

thrombin inhibition peptide mimetics N-terminal modification

N-Cyclohexylglycine Derivatives as HCV NS3-NS4A Protease Inhibitor Scaffolds

Cbz-protected cyclohexylglycine derivatives (Cbz-L-Cyclohexylglycine) have been specifically employed in the preparation of peptide inhibitors targeting serine proteases, with documented application against hepatitis C virus NS3-NS4A protease . This protease class represents a validated antiviral target requiring specific structural features at the inhibitor scaffold level.

hepatitis C virus serine protease inhibition peptidomimetic

Research and Industrial Application Scenarios Where N-Cyclohexylglycine Delivers Documented Functional Advantage


Metal-Based Anticancer Drug Development Requiring Aqueous Solubility Optimization

Research programs developing Pd(II) or Pt(II) anticancer complexes where aqueous solubility and moderate lipophilicity are critical formulation parameters should prioritize cyclohexylglycine as the N^O bidentate ligand scaffold over N-isobutylglycine alternatives. The superior aqueous solubility and reduced lipophilicity of cyclohexylglycine-containing complexes demonstrated in direct comparative studies [1] provide a quantifiable basis for this selection, particularly when bipyridine co-ligands are employed. This differentiation is most relevant for in vitro cytotoxicity screening programs where compound solubility directly impacts assay reproducibility and dose-response curve reliability.

Peptidomimetic Thrombin Inhibitor Design Requiring N-Terminal Hydrophobic Residues

Medicinal chemistry programs targeting thrombin inhibition via peptidomimetic approaches should incorporate N-cyclohexylglycine as the N-terminal residue when β-strand mimetic interactions with the thrombin Ser214-Gly219 main-chain segment are desired. The crystallographically validated binding mode observed in the hirunorm V-thrombin complex [1] establishes a structural precedent that cannot be replicated with smaller N-alkylglycines (e.g., sarcosine) or aromatic N-substituted analogs (e.g., N-phenylglycine), which would present altered side-chain geometries and hydrophobic contact surfaces incompatible with this specific recognition motif.

pH-Dependent Metal Coordination Chemistry Requiring High Amine Basicity

Coordination chemistry research requiring ligand amine groups that remain protonated or capable of metal coordination under mildly basic conditions should select N-cyclohexylglycine (pKRNH₂⁺ = 9.83) rather than N-β-naphthylglycine (pKRNH₂⁺ = 4.46) or other aromatic-substituted analogs with substantially reduced amine basicity [1]. The five-order-of-magnitude difference in proton affinity fundamentally alters the pH window over which the amine nitrogen can serve as an effective metal-binding donor or hydrogen-bonding participant, making compound selection based on this measured pKa difference essential for achieving intended coordination behavior.

Antiviral Protease Inhibitor Scaffold Development

Drug discovery efforts targeting viral serine proteases—particularly hepatitis C virus NS3-NS4A protease—should evaluate N-cyclohexylglycine derivatives as peptidomimetic building blocks based on documented successful application in this target class [1]. The cyclohexyl substituent provides a balance of steric bulk and conformational flexibility that distinguishes it from both smaller N-alkyl substituents (insufficient hydrophobic contact) and rigid aromatic systems (excessive planarity or inappropriate geometry for the protease S1/S2 subsites). Procurement of Cbz-protected cyclohexylglycine enables direct incorporation into solid-phase peptide synthesis workflows for inhibitor library construction.

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